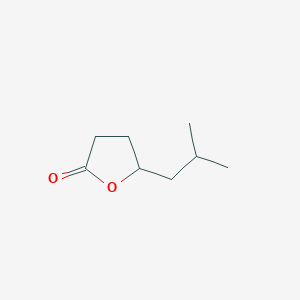
3,6-Dichlorophthalic acid
概要
説明
3,6-Dichlorophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 3 and 6 positions of the benzene ring. This compound is typically found as a white crystalline solid and is used as an intermediate in organic synthesis and various industrial applications .
準備方法
3,6-Dichlorophthalic acid can be synthesized through the chlorination of phthalic acid or its derivatives. One common method involves the reaction of phthalic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial production methods often involve the use of chlorinating agents like sulfuryl chloride or thionyl chloride in the presence of a solvent such as dichloromethane. The reaction mixture is then subjected to hydrolysis to yield this compound .
化学反応の分析
3,6-Dichlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxyl or amino groups. For example, reacting with sodium hydroxide can yield 3,6-dihydroxyphthalic acid.
Esterification: The carboxylic acid groups can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: The compound can be reduced to form 3,6-dichlorophthalic anhydride under specific conditions.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,6-Dichlorophthalic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Polymer Chemistry: It is used in the production of polyesters and other polymeric materials.
Biological Studies: The compound is used in the study of enzyme inhibition and as a model compound for understanding the behavior of chlorinated aromatic acids in biological systems.
作用機序
The mechanism of action of 3,6-Dichlorophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with metal ions or proteins. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it useful in biochemical research .
類似化合物との比較
3,6-Dichlorophthalic acid is similar to other chlorinated phthalic acids, such as 4,5-dichlorophthalic acid and 3,6-dichlorophthalic anhydride. its unique substitution pattern and reactivity make it distinct. For example:
3,6-Dichlorophthalic anhydride: This compound is the anhydride form of this compound and is used as an intermediate in the synthesis of phthalic compounds with antimicrobial activity.
4,5-Dichlorophthalic acid: This compound has chlorine atoms at the 4 and 5 positions, leading to different reactivity and applications compared to this compound.
These differences highlight the unique properties and applications of this compound in various fields of research and industry.
特性
IUPAC Name |
3,6-dichlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHCKPUJWBHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167066 | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-99-9 | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)




![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)







